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Compound of Interest

Compound Name: 4-Chloro-5, 7-difluoroquinazoline

Cat. No.: B1423735

An In-Depth Technical Guide to 4-Chloro-5,7-difluoroquinazoline: A Key Building Block in
Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5,7-difluoroquinazoline,
a heterocyclic compound of significant interest to researchers and scientists in the field of
medicinal chemistry and drug development. The document details its structural information,
physicochemical properties, synthesis, and reactivity. Furthermore, it explores the critical role of
this molecule as a versatile building block, particularly in the development of targeted cancer
therapies such as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. This guide is
intended to serve as an authoritative resource, integrating technical data with practical insights
to support ongoing and future research endeavors.

Introduction

The quinazoline scaffold is a "privileged structure” in medicinal chemistry, meaning it is a
molecular framework that can provide effective ligands for a range of biological targets.[1]
Within this class of compounds, 4-Chloro-5,7-difluoroquinazoline has emerged as a
particularly valuable intermediate. Its importance stems from the strategic placement of its
functional groups: the reactive chlorine atom at the 4-position and the electron-withdrawing
fluorine atoms on the benzene ring. This specific arrangement modulates the electronic
properties and reactivity of the molecule, making it an ideal precursor for the synthesis of
potent and selective kinase inhibitors.[2]
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The primary utility of 4-Chloro-5,7-difluoroquinazoline lies in its role as a key building block
for targeted cancer therapies. Specifically, it is a common starting material for the synthesis of
irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein that plays a
crucial role in cell growth and proliferation and is often dysregulated in various cancers. The
chlorine atom at the C-4 position is readily displaced by nucleophiles, allowing for the
introduction of various aniline derivatives, which are essential for binding to the ATP-binding
site of the EGFR kinase domain.

This guide will provide an in-depth analysis of the structural and chemical properties of 4-
Chloro-5,7-difluoroquinazoline, offer a detailed protocol for its synthesis, and discuss its
reactivity and applications, thereby equipping researchers with the foundational knowledge
required to effectively utilize this compound in their drug discovery programs.

Structural Information and Physicochemical
Properties

A thorough understanding of the structural and physicochemical properties of 4-Chloro-5,7-
difluoroquinazoline is fundamental to its application in synthetic and medicinal chemistry.

Structural Identifiers

The definitive structural identifiers for 4-Chloro-5,7-difluoroquinazoline are provided in the
table below. These identifiers are crucial for unambiguous documentation and database
searching.
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Identifier Value Source
4-chloro-5,7-

IUPAC Name ) ) ) PubChem|[3]
difluoroquinazoline

CAS Number 791602-75-0 PubChem][3]

Molecular Formula CsHsCIF2N2 PubChem|[3]

Molecular Weight 200.57 g/mol PubChem][3]

, C1=C(C=C(C2=C1N=CN=C2C

Canonical SMILES PubChem][3]
NF)F
GYHQPNLHJJSYSN-

InChl Key PubChem][3]

UHFFFAOYSA-N

Physicochemical Data

The physicochemical properties of a compound influence its solubility, permeability, and overall
suitability for drug development. While experimental data for 4-Chloro-5,7-
difluoroquinazoline is not extensively published, the following table includes computed
properties that provide valuable insights.

Property Value Source
XLogP3 2.7 PubChem (Computed)[3]
Hydrogen Bond Donor Count 0 PubChem (Computed)[3]
Hydrogen Bond Acceptor

3 PubChem (Computed)[3]
Count
Rotatable Bond Count 0 PubChem (Computed)[3]
Topological Polar Surface Area  25.8 A2 PubChem (Computed)[3]

Note: The lipophilicity, indicated by the XLogP3 value, and the topological polar surface area
are within the ranges typically considered favorable for oral bioavailability.
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Synthesis of 4-Chloro-5,7-difluoroquinazoline

The synthesis of 4-chloro-substituted quinazolines is a well-established process in organic
chemistry. The most common and efficient method involves the chlorination of the
corresponding quinazolin-4-one precursor. This transformation is typically achieved using
standard chlorinating agents such as thionyl chloride (SOCIz) or phosphorus oxychloride
(POCI3).

Proposed Synthetic Pathway

The synthesis of 4-Chloro-5,7-difluoroquinazoline can be logically envisioned to start from
the commercially available 5,7-difluoroquinazolin-4(3H)-one. The following diagram illustrates
this key synthetic step.

SOClI2 or POCls, Reflux

5,7-difluoroquinazolin-4(3H)-one » 4-Chloro-5,7-difluoroquinazoline

4-Chloro-5,7-difluoroquinazoline + Nucleophile (Nu-H)

ucleophilic Attack

Meisenheimer Complex

oss of Leaving Group (Cl")

4-Substituted-5,7-difluoroquinazoline + HCI

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. mdpi.com [mdpi.com]

2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PMC [pmc.ncbi.nim.nih.gov]

e 3. 4-Chloro-5,7-difluoroquinazoline | CBH3CIF2N2 | CID 53402600 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [4-Chloro-5,7-difluoroquinazoline structural information
and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1423735#4-chloro-5-7-difluoroquinazoline-structural-
information-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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